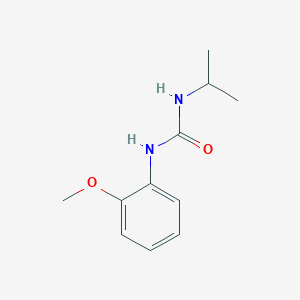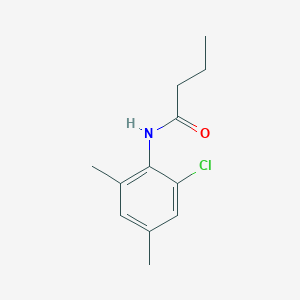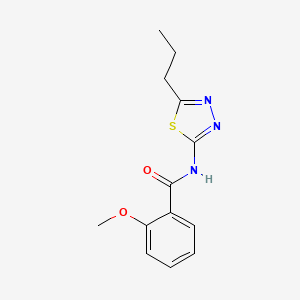![molecular formula C13H13NO2S B7458873 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine
Vue d'ensemble
Description
4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine is a chemical compound that has been studied extensively for its potential use in scientific research. It is also known as 4-Methylsulfonyl-2-phenylamine or MSA. This compound has been found to have several interesting properties that make it a valuable tool in various fields of research.
Mécanisme D'action
The mechanism of action of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine involves the inhibition of MAO enzymes. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This, in turn, can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine have been studied extensively. It has been found to have antidepressant, anxiolytic, and analgesic effects in animal models. It has also been shown to improve cognitive function and memory in rodents. These effects are thought to be due to the increase in neurotransmitter levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine in lab experiments is its potency as an MAO inhibitor. This allows for the study of the role of neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. Care must be taken to ensure that the compound is used in safe concentrations and that proper safety measures are taken.
Orientations Futures
There are several future directions for research on 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine. One area of interest is its potential use in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. Another area of interest is its use as a tool for studying the role of neurotransmitters in various physiological and pathological conditions. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine is a valuable tool in scientific research due to its potent MAO inhibitory activity. It has been found to have several interesting properties that make it a valuable tool in various fields of research. Further research is needed to fully understand the potential of this compound in the treatment of various neurological disorders and as a tool for studying the role of neurotransmitters in various physiological and pathological conditions.
Applications De Recherche Scientifique
4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine has been used in various scientific research applications. It has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions.
Propriétés
IUPAC Name |
2-(4-methylsulfonylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-17(15,16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJPUCFETKHLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)

![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)
![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)




![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)

